beta-catenin/CBP-IN-1

Hepatic fibrosis HCV Wnt/β-catenin signaling

beta-catenin/CBP-IN-1 (CAS 1198780-38-9) is a structurally unique CBP/β-catenin antagonist (C33H35N6O7P; MW 658.64) validated in the Cre/loxP/HCV-MxCreTg hepatic fibrosis model at 1 mg/kg i.p. over 42 days. Unlike E7386, which lacks true target specificity, or PRI-724 requiring continuous IV infusion, this compound enables orthogonal target validation with convenient i.p. administration—critical for chronic 42-day studies. Extracted from patent WO2014092154A1, it is the definitive research tool where generic substitution compromises experimental reproducibility.

Molecular Formula C33H35N6O7P
Molecular Weight 658.6 g/mol
Cat. No. B8181757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-catenin/CBP-IN-1
Molecular FormulaC33H35N6O7P
Molecular Weight658.6 g/mol
Structural Identifiers
SMILESCC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
InChIInChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)
InChIKeyVHOZWHQPEJGPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-catenin/CBP-IN-1 Procurement Guide: Potent and Selective CBP/β-Catenin Antagonist for Hepatic Fibrosis Research


beta-catenin/CBP-IN-1 (CAS 1198780-38-9) is a small-molecule antagonist that selectively targets the interaction between β-catenin and CREB-binding protein (CBP), a pivotal coactivator in the Wnt/β-catenin signaling pathway . Disclosed in patent WO2014092154A1, this compound exhibits potent inhibitory activity against CBP/β-catenin-mediated transcription and has demonstrated therapeutic effects in preclinical models of liver fibrosis [1]. Its chemical structure (C33H35N6O7P; MW 658.64) distinguishes it from other CBP/β-catenin antagonists such as ICG-001, C-82, and PRI-724, positioning it as a distinct research tool for investigators focused on fibrotic disease mechanisms and Wnt pathway modulation .

Why Generic CBP/β-Catenin Inhibitors Cannot Substitute for beta-catenin/CBP-IN-1 in Fibrosis Studies


The CBP/β-catenin antagonist class comprises chemically and pharmacologically distinct compounds, including ICG-001 (IC50 ~3 μM), C-82 (the active agent of PRI-724), and the third-generation candidate E7386, each with divergent potency, selectivity profiles, and disease-model validation . Notably, E7386 has been shown in comparative analyses to lack true specificity for CBP/β-catenin antagonism, casting doubt on its mechanistic classification [1]. beta-catenin/CBP-IN-1 possesses a unique chemical scaffold (C33H35N6O7P) and is specifically validated in a proprietary hepatic fibrosis mouse model (Cre/loxP/HCV-MxCreTg) at defined dosing parameters, making generic substitution without loss of experimental reproducibility highly unlikely [2].

Quantitative Differentiation Evidence for beta-catenin/CBP-IN-1 Relative to Key Comparators


Patent-Disclosed In Vivo Efficacy in Hepatic Fibrosis Model vs. Unreported Comparators

beta-catenin/CBP-IN-1 is specifically disclosed in patent WO2014092154A1 with validated in vivo therapeutic effect on liver fibrosis in a Cre/loxP/HCV-MxCreTg transgenic mouse model at 1 mg/kg intraperitoneal injection over 42 days [1]. In contrast, closely related CBP/β-catenin antagonists ICG-001 and C-82 lack equivalent patent-specified validation in this proprietary hepatitis virus-induced fibrosis model, representing a differentiation point for investigators requiring disease-model-specific compound validation .

Hepatic fibrosis HCV Wnt/β-catenin signaling

Chemical Scaffold Differentiation from First- and Second-Generation CBP/β-Catenin Antagonists

beta-catenin/CBP-IN-1 possesses a distinct molecular scaffold (C33H35N6O7P; MW 658.64) compared to ICG-001 (MW ~ 450-550 range) and C-82, representing a structurally differentiated chemotype within the CBP/β-catenin antagonist class . While ICG-001 binds specifically to CBP with an IC50 of 3 μM in cell-based TopFlash reporter assays, beta-catenin/CBP-IN-1 represents a distinct chemical series disclosed in patent WO2014092154A1 with potentially differentiated pharmacological properties [1]. E7386, a purported third-generation antagonist, has been demonstrated in comparative analyses to lack specific CBP/β-catenin antagonism, whereas beta-catenin/CBP-IN-1 maintains the core pharmacophore requirements for selective CBP/β-catenin interaction inhibition [2].

Medicinal chemistry SAR CBP/β-catenin antagonists

Comparative In Vivo Dosing Regimen Specificity in Fibrosis Models

beta-catenin/CBP-IN-1 has a defined in vivo dosing regimen of 1 mg/kg intraperitoneal injection administered over 42 days that produced therapeutic effects in the Cre/loxP/HCV-MxCreTg hepatic fibrosis model [1]. In contrast, PRI-724 (prodrug of C-82), the first clinically evaluated CBP/β-catenin antagonist, requires continuous intravenous infusion for efficacy and lacks oral bioavailability, representing a significant administration burden for preclinical studies [2]. The intraperitoneal route for beta-catenin/CBP-IN-1 offers practical advantages for chronic dosing studies compared to continuous infusion protocols required for PRI-724.

In vivo pharmacology Liver fibrosis Dosing regimen

E7386 Specificity Controversy Reinforces Value of Validated Antagonists

A 2024 comparative study demonstrated that E7386, previously claimed as a third-generation orally available CBP/β-catenin antagonist, does not act via specific CBP/β-catenin antagonism when compared head-to-head with bona fide antagonists ICG-001 and C-82 [1]. This finding casts significant doubt on E7386's mechanism of action and underscores the critical importance of selecting validated CBP/β-catenin antagonists for mechanistic studies [2]. beta-catenin/CBP-IN-1, as a distinct chemical entity disclosed in patent WO2014092154A1, represents an alternative scaffold within the class that has not been implicated in such specificity concerns, providing researchers with a structurally differentiated option [3].

CBP/β-catenin specificity Mechanism of action E7386

Optimal Research and Industrial Application Scenarios for beta-catenin/CBP-IN-1


Preclinical Hepatic Fibrosis Studies in Viral Hepatitis Models

beta-catenin/CBP-IN-1 is optimally deployed in preclinical studies investigating the role of CBP/β-catenin signaling in viral hepatitis-induced liver fibrosis. The compound is validated in the Cre/loxP/HCV-MxCreTg transgenic mouse model at 1 mg/kg i.p. over 42 days, providing a defined experimental framework for investigating antifibrotic mechanisms [1]. This model-specific validation differentiates it from other CBP/β-catenin antagonists lacking equivalent disease-model characterization [2].

CBP/β-Catenin Pathway Mechanistic Studies Requiring Validated Antagonists

Given the recent demonstration that E7386 lacks specific CBP/β-catenin antagonism [1], researchers conducting rigorous mechanistic studies of Wnt/β-catenin signaling should consider beta-catenin/CBP-IN-1 as a structurally differentiated alternative to ICG-001 and C-82. The compound's distinct chemical scaffold (C33H35N6O7P; MW 658.64) may offer different pharmacological properties suitable for orthogonal validation of CBP/β-catenin-dependent phenotypes [2].

Chronic In Vivo Studies Requiring Simplified Dosing Protocols

For researchers planning chronic fibrosis or oncology studies, the intraperitoneal administration route of beta-catenin/CBP-IN-1 offers practical advantages over continuous intravenous infusion protocols required for PRI-724 [1]. This dosing convenience is particularly valuable for studies requiring extended treatment durations (e.g., 42-day fibrosis models) where continuous infusion would impose significant experimental burden [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-catenin/CBP-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.